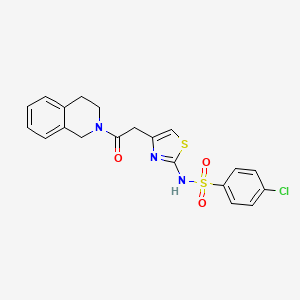![molecular formula C44H32N2O2 B2846092 2,5-bis[4-(N-phenylanilino)phenyl]terephthalaldehyde CAS No. 1042941-53-6](/img/structure/B2846092.png)
2,5-bis[4-(N-phenylanilino)phenyl]terephthalaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-bis[4-(N-phenylanilino)phenyl]terephthalaldehyde is an organic compound with the molecular formula C32H24N2O2. It is known for its unique structural properties, which include two diphenylamino groups attached to a terephthalaldehyde core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis[4-(N-phenylanilino)phenyl]terephthalaldehyde typically involves a multi-step process. One common method includes the following steps:
Formation of the core structure: The terephthalaldehyde core is synthesized through a series of reactions starting from commercially available precursors.
Attachment of diphenylamino groups: The diphenylamino groups are introduced via a nucleophilic substitution reaction, where diphenylamine reacts with the terephthalaldehyde core under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to achieve these goals .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-bis[4-(N-phenylanilino)phenyl]terephthalaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Condensation: The aldehyde groups can participate in condensation reactions with amines to form imines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Condensation: Primary amines in the presence of a dehydrating agent.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Condensation: Corresponding imines.
Applications De Recherche Scientifique
2,5-bis[4-(N-phenylanilino)phenyl]terephthalaldehyde has a wide range of applications in scientific research:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electron-donating properties.
Photonics: Employed in the development of photonic devices, including lasers and optical sensors.
Chemical Sensing: Utilized in the design of chemical sensors for detecting various analytes due to its ability to undergo specific chemical reactions.
Material Science: Acts as a building block for the synthesis of more complex molecular architectures, which are used in the development of advanced materials.
Mécanisme D'action
The mechanism of action of 2,5-bis[4-(N-phenylanilino)phenyl]terephthalaldehyde is primarily based on its ability to participate in electron transfer processes. The diphenylamino groups act as electron donors, while the terephthalaldehyde core can accept electrons. This electron-donating and accepting capability makes it suitable for applications in organic electronics and photonics .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis(phenylethynyl)terephthalaldehyde: Similar in structure but with phenylethynyl groups instead of diphenylamino groups.
5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde: Contains a thiophene ring instead of a benzene ring in the core structure.
Uniqueness
2,5-bis[4-(N-phenylanilino)phenyl]terephthalaldehyde is unique due to its combination of diphenylamino groups and terephthalaldehyde core, which provides a balance of electron-donating and accepting properties. This makes it particularly effective in applications requiring efficient electron transfer, such as in OLEDs and OPVs .
Propriétés
IUPAC Name |
2,5-bis[4-(N-phenylanilino)phenyl]terephthalaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32N2O2/c47-31-35-30-44(34-23-27-42(28-24-34)46(39-17-9-3-10-18-39)40-19-11-4-12-20-40)36(32-48)29-43(35)33-21-25-41(26-22-33)45(37-13-5-1-6-14-37)38-15-7-2-8-16-38/h1-32H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSFMFPIJSMIGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC(=C(C=C4C=O)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Fluoro-2-[2-(pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B2846012.png)
![rac-tert-butylN-[(1R,4S,6R)-4-amino-2-oxabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B2846013.png)
![(3-Methyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid](/img/structure/B2846017.png)






![1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]benzotriazole](/img/structure/B2846024.png)
![2-[(3-Formyl-1H-indole-6-carbonyl)amino]-N-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2846026.png)

![1-(azepan-1-yl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2846029.png)
![N-phenyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2846032.png)
